(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol
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Overview
Description
“(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H9ClFNO . It is used in the synthesis of various pharmaceuticals and has been the subject of numerous scientific studies .
Synthesis Analysis
The synthesis of key intermediates in the preparation of zolazepam, a tranquilizer for wild animals, involves “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol” as a key intermediate . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol” is characterized by the presence of a chlorine atom and a fluorine atom on the phenyl ring, an amino group, and a hydroxyl group on the ethane backbone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol” include acylation, chlorination, and Friedel-Crafts reaction . These reactions are carefully controlled to ensure the correct formation of the compound .Properties
IUPAC Name |
(2S)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRJRKCTSAZTQ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CO)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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